Benzyl (3-hydroxycyclobutyl)carbamate chemical structure and properties
Benzyl (3-hydroxycyclobutyl)carbamate chemical structure and properties
This technical guide provides an in-depth analysis of Benzyl (3-hydroxycyclobutyl)carbamate , a critical intermediate in medicinal chemistry used for introducing conformationally restricted amino-alcohol motifs into drug candidates.
Technical Profile: Benzyl (3-hydroxycyclobutyl)carbamate
Core Identity & Stereochemical Significance
Executive Summary
Benzyl (3-hydroxycyclobutyl)carbamate is a protected amino-alcohol building block characterized by a cyclobutane ring substituted at the 1- and 3-positions. It serves as a pivotal intermediate in the synthesis of pharmaceutical agents, particularly where conformational restriction is required to enhance ligand-target binding affinity. The compound exists as two stereoisomers—cis and trans—with the cis-isomer often being the preferred pharmacophore due to its ability to mimic specific peptide turn geometries or project substituents into defined spatial vectors.
Chemical Identity & Properties
2.1 Structural Classification
The molecule consists of a cyclobutane core bearing a hydroxyl group and a benzyl carbamate (Cbz-protected amine). The 1,3-substitution pattern creates geometric isomerism.
| Feature | Description |
| IUPAC Name | Benzyl (3-hydroxycyclobutyl)carbamate |
| Common Name | Cbz-3-aminocyclobutanol |
| CAS Number | 1403766-86-8 (cis-isomer); 1226783-72-9 (general/mixed) |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Stereochemistry | cis (substituents on same face) / trans (opposite faces) |
2.2 Physicochemical Profile[1][2][3]
-
Physical State: Solid (typically off-white powder).[4]
-
Solubility: High solubility in polar organic solvents (DMSO, DMF, Methanol, Dichloromethane); low solubility in water.
-
Stability: The Cbz group is stable to acidic and basic hydrolysis conditions typically used for ester cleavage but is sensitive to catalytic hydrogenation (
) and strong Lewis acids (e.g., ).
Synthetic Methodologies
The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate is generally approached via the reduction of the corresponding ketone. This route allows for stereochemical control based on the choice of reducing agent.
3.1 Primary Route: Reduction of Benzyl (3-oxocyclobutyl)carbamate
This protocol describes the reduction of the ketone intermediate using Sodium Borohydride (
Reagents:
-
Precursor: Benzyl (3-oxocyclobutyl)carbamate (CAS: 130369-36-7)[4]
-
Reducing Agent: Sodium Borohydride (
)[5][6] -
Solvent: Methanol (MeOH) or THF/MeOH mixture
Step-by-Step Protocol:
-
Dissolution: Dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 equiv) in anhydrous MeOH (0.2 M concentration) under an inert atmosphere (
). -
Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions and improve stereoselectivity.
-
Reduction: Portion-wise add
(1.5 equiv) over 15 minutes. Note: Gas evolution ( ) will occur. -
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS for disappearance of the ketone.
-
Quenching: Quench the reaction by adding saturated aqueous
or Acetone. -
Workup: Concentrate to remove MeOH. Dilute residue with EtOAc and wash with water and brine. Dry organic layer over
. -
Purification: The crude product is often a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, gradient 20-60% EtOAc in Hexanes). The cis-isomer is typically more polar (elutes later) than the trans-isomer in standard normal-phase systems.
3.2 Visualization of Synthetic Pathway
Caption: Reductive synthesis pathway showing the divergence into cis and trans stereoisomers.
Analytical Characterization
Validating the structure and stereochemistry is critical. The cis and trans isomers can be distinguished by
4.1 Nuclear Magnetic Resonance (
-NMR)
-
Diagnostic Signal (H-3 Methine): The proton attached to the hydroxyl-bearing carbon (H-3) exhibits distinct chemical shifts and splitting patterns.
-
cis-Isomer: The H-3 methine often appears as a quintet or broad multiplet around
4.0–4.2 ppm. The coupling constants reflect the pseudo-equatorial/axial relationships. -
trans-Isomer: Typically appears slightly upfield or with a more defined splitting pattern due to different dihedral angles.
-
-
NOE Correlation:
-
cis: Strong NOE correlation between the H-1 (carbamate methine) and H-3 (hydroxyl methine) protons is not expected if they are on opposite faces of the puckered ring. Instead, look for NOE between the substituents (NH and OH protons) if visible, or lack of H1-H3 correlation compared to the trans isomer where protons might be closer in space depending on ring pucker. Correction: In 1,3-disubstituted cyclobutanes, "cis" refers to substituents on the same side. Therefore, the ring protons (H1 and H3) are also on the same side (cis). Thus, cis-isomers show a strong NOE correlation between H1 and H3 .
-
4.2 Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Ions:
, . -
Fragmentation: Loss of the benzyl carbamate group (91 Da for benzyl cation) is a common fragmentation pathway.
Medicinal Chemistry Applications
5.1 Bioisosterism & Conformational Restriction
The 1,3-disubstituted cyclobutane ring acts as a bioisostere for phenyl rings or flexible alkyl chains.
-
Metabolic Stability: Unlike phenyl rings, the cyclobutane core is not susceptible to oxidative metabolism (e.g., CYP450 hydroxylation).
-
Solubility: The
character increases water solubility compared to aromatic linkers (Lovering's "Escape from Flatland" principle). -
Vector Control: The rigid angle of the cyclobutane ring (approx. 180° in trans, folded in cis) allows precise positioning of the amine and hydroxyl pharmacophores, critical for binding in tight enzyme pockets (e.g., Kinase hinge regions).
5.2 Deprotection Strategy
For downstream synthesis, the Cbz group is removed to liberate the free amine:
-
Method: Hydrogenolysis (
, 1 atm, 10% Pd/C, MeOH). -
Outcome: Yields 3-aminocyclobutanol, which can then be coupled to heterocycles or acyl chlorides.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert gas. Hygroscopic.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
National Institutes of Health (PubChem). Benzyl (3-hydroxycyclobutyl)carbamate Compound Summary. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tutorchase.com [tutorchase.com]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing NaBH4 Reactivity & Selectivity , Hive Novel Discourse [chemistry.mdma.ch]
